6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one
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Overview
Description
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry
Preparation Methods
The synthesis of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,2-a]pyrimidine scaffold. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[1,2-a]pyrazine: Exhibits versatile reactivity and biological activity, making it a valuable scaffold in drug development.
Imidazo[1,5-a]pyridine: Attracts attention due to its unique chemical structure and versatility in various research areas.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development.
Biological Activity
6-Bromoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a unique fused ring system that combines imidazole and pyrimidine structures, with a bromine atom at the sixth position of the imidazole ring. This configuration enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
Molecular Formula : C6H4BrN3O
CAS Number : 865156-68-9
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . Its derivatives have shown promise in inhibiting bacterial growth through mechanisms that may involve interference with bacterial enzyme activity.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific viral targets remain to be fully elucidated .
- Anticancer Activity : The compound has been investigated for its antiproliferative effects on various cancer cell lines. Notably, it has shown inhibitory activity against the MDA-MB-231 breast cancer cell line with IC50 values indicating significant potency . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, it is suggested to bind to active sites or allosteric sites of kinases, thereby modulating their activity .
- Cellular Pathway Interference : By disrupting normal cellular signaling pathways, the compound can induce apoptosis in cancer cells or inhibit pathogen growth in microbial infections .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and potential applications of this compound:
Properties
IUPAC Name |
6-bromo-1H-imidazo[1,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUOAWXLSHOGHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C(=CN=C2N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.